4-(4-(Allylthio)phenoxy)aniline
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Overview
Description
4-(4-(Allylthio)phenoxy)aniline is an organic compound that features both an aniline and an allylthio group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allylthio)phenoxy)aniline typically involves the following steps:
Formation of the Phenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with sodium hydroxide to form the sodium phenoxide, which is then reacted with 4-chloroaniline to form 4-(4-chlorophenoxy)aniline.
Introduction of the Allylthio Group: The 4-(4-chlorophenoxy)aniline is then reacted with allylthiol in the presence of a base such as potassium carbonate to introduce the allylthio group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allylthio)phenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy and aniline groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used bases for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy or aniline derivatives.
Scientific Research Applications
4-(4-(Allylthio)phenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Allylthio)phenoxy)aniline depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins, altering their activity. The allylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of an allylthio group.
4-(4-Ethylthio)phenoxy)aniline: Similar structure but with an ethylthio group instead of an allylthio group.
Uniqueness
4-(4-(Allylthio)phenoxy)aniline is unique due to the presence of the allylthio group, which can participate in a wider range of chemical reactions compared to methoxy or ethylthio groups. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-prop-2-enylsulfanylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-2-11-18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h2-10H,1,11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFNLQYBOEFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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